Authored by Gemini, Senior Application Scientist
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to tert-Butyl 4-bromobutanoate for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in work involving tert-butyl 4-bromobutanoate (CAS No. 110661-91-1). It moves beyond a simple data sheet to provide an in-depth understanding of its physical and chemical properties, synthesis, handling, and application, grounded in established scientific principles and experimental data.
Introduction and Molecular Overview
Tert-butyl 4-bromobutanoate is a bifunctional organic compound featuring a carboxylic ester and an alkyl halide. Structurally, it consists of a four-carbon butanoate chain with a bromine atom at the C4 position and a tert-butyl group protecting the carboxyl function.[1] This unique architecture makes it a valuable intermediate in organic synthesis.[1]
The bulky tert-butyl group provides significant steric hindrance, which influences the molecule's reactivity.[1] It serves as a robust protecting group for the carboxylic acid, stable under various conditions but readily removable under specific acidic conditions. The primary bromine atom, on the other hand, acts as a good leaving group, making the terminal carbon electrophilic and susceptible to nucleophilic substitution reactions.[1] These characteristics render the molecule a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]
Core Physical and Chemical Properties
The physical state and solubility of tert-butyl 4-bromobutanoate are critical for its application in reaction chemistry, dictating solvent choice and reaction conditions. It is typically a colorless to pale yellow liquid with a distinct odor.[1] Its hydrophobic tert-butyl group makes it soluble in common organic solvents like ether and chloroform, while exhibiting low solubility in water.[1]
Table 1: Key Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 110661-91-1 | [3] |
| Molecular Formula | C₈H₁₅BrO₂ | [1][3] |
| Molecular Weight | 223.11 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Density | 1.258 ± 0.06 g/cm³ | [5] |
| Boiling Point | 225.9 °C at 760 mmHg | [5] |
| Flash Point | 117.1 °C | [5] |
| Refractive Index | 1.46 | [6] |
| Solubility | Soluble in ether, chloroform; less soluble in water | [1] |
| IUPAC Name | tert-butyl 4-bromobutanoate | [3] |
| SMILES | CC(C)(C)OC(=O)CCCBr | [1][3] |
| InChI Key | HJEZRYIJNHAIGY-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The most common and direct synthesis of tert-butyl 4-bromobutanoate is the Fischer esterification of 4-bromobutanoic acid with tert-butanol. This acid-catalyzed reaction requires careful control to favor product formation and minimize side reactions.
Diagram 1: Fischer Esterification Workflow
Caption: Workflow for the synthesis of tert-butyl 4-bromobutanoate.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a self-validating system adapted from established procedures.[7][8] The causality behind each step is explained to ensure reproducibility and understanding.
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Reaction Setup : To a solution of 4-bromobutanoic acid (e.g., 3.34 g, 20 mmol) in dry dichloromethane (80 mL), add magnesium sulfate (9.6 g, 80 mmol) and tert-butanol (9.2 mL, 100 mmol, 5 eq.).[7]
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Causality : Dichloromethane is an inert solvent for the reactants. An excess of tert-butanol is used to drive the equilibrium towards the product side, according to Le Châtelier's principle. Magnesium sulfate acts as an in-situ dehydrating agent, sequestering the water produced during esterification, which also shifts the equilibrium to favor product formation.
-
-
Catalysis : Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.[7]
-
Causality : Sulfuric acid is the catalyst; it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.
-
-
Reaction : Vigorously stir the reaction mixture at room temperature for 48 hours.[7]
-
Causality : The prolonged reaction time is necessary due to the steric hindrance of the tert-butyl group, which slows down the reaction rate compared to less hindered alcohols.
-
-
Workup & Neutralization : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[7]
-
Causality : Sodium bicarbonate neutralizes the sulfuric acid catalyst and any unreacted 4-bromobutanoic acid, preventing product hydrolysis during extraction.
-
-
Extraction & Isolation : Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, and then with brine. Dry the organic layer over anhydrous magnesium sulfate.[7]
-
Causality : Extraction isolates the product into the organic phase. Washing with water and brine removes water-soluble impurities. Drying removes residual water from the organic solvent.
-
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel using dichloromethane as the eluent to afford pure tert-butyl 4-bromobutanoate.[7]
-
Causality : Column chromatography separates the target compound from non-volatile impurities and any remaining starting material.
-
Spectroscopic Characterization
Structural confirmation is paramount. The following spectroscopic data are characteristic of tert-butyl 4-bromobutanoate.
-
¹H NMR (400 MHz, CDCl₃) : δ 3.27 (t, J=6.5Hz, 2H, -CH₂Br), 2.22 (t, J=7.2Hz, 2H, -CH₂CO₂-), 1.98-1.91 (m, 2H, -CH₂CH₂CH₂-), 1.27 (s, 9H, -C(CH₃)₃).[8]
-
¹³C NMR (100 MHz, CDCl₃) : δ 171.7 (C=O), 80.5 (O-C(CH₃)₃), 33.7 (-CH₂Br), 32.8 (-CH₂CO₂-), 28.0 (-CH₂CH₂CH₂-), 27.9 (-C(CH₃)₃).[8]
Safety, Handling, and Storage
As a reactive alkylating agent, tert-butyl 4-bromobutanoate must be handled with appropriate precautions.
Table 2: GHS Hazard Information
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [9] |
-
Pictograms : Warning, Corrosive.
-
Handling : Use only in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid breathing mist, vapors, or spray.[9][10] Wash hands and any exposed skin thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.
-
Spill Management : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9] Ensure adequate ventilation and prevent runoff into drains.[9]
Applications in Research and Development
The dual functionality of tert-butyl 4-bromobutanoate makes it a versatile reagent. Its primary application is as an alkylating agent to introduce a protected four-carbon carboxylic acid chain onto a nucleophile.
Diagram 2: General Application Logic
Caption: General synthetic utility of tert-butyl 4-bromobutanoate.
This strategy is frequently employed in medicinal chemistry to synthesize derivatives of active pharmaceutical ingredients (APIs), where the butanoic acid chain can act as a linker or modify the pharmacokinetic properties of a drug candidate. For instance, it has been used in the development of cannabinoid-1 (CB1) receptor antagonists.[8]
References
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iChemical. (n.d.). tert-Butyl 4-bromobutanoate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-bromobutanoate. Retrieved from [Link]
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LookChem. (n.d.). T-BUTYL 4-BROMOBUTYRATE Suppliers. Retrieved from [Link]
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Letopharm Limited. (n.d.). tert-Butyl 4-bromobutanoate. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis. Retrieved from [Link]
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